

Application Notes and Protocols for MART-1 Peptide ELISpot Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MART 1 peptide

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These application notes provide a detailed protocol for the Enzyme-Linked Immunospot (ELISpot) assay to quantify MART-1 (Melanoma Antigen Recognized by T cells 1) specific T cell responses. This assay is a highly sensitive method for detecting and quantifying individual cells secreting a specific cytokine, most commonly Interferon-gamma (IFN- γ), upon stimulation with the MART-1 peptide.^[1] It is a crucial tool in melanoma research and the development of immunotherapies.^{[2][3]}

Principle of the ELISpot Assay

The ELISpot assay is a modification of the ELISA method designed to enumerate cytokine-secreting cells at a single-cell level.^[4] Wells of a microplate with a polyvinylidene difluoride (PVDF) membrane are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN- γ). Peripheral blood mononuclear cells (PBMCs) are then added to the wells along with the MART-1 peptide. T cells within the PBMC population that recognize the MART-1 peptide presented by antigen-presenting cells (APCs) will be activated and begin to secrete cytokines. The secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (such as streptavidin-horseradish peroxidase). Finally, a substrate is added that precipitates upon enzymatic action,

forming a visible spot on the membrane.^[4] Each spot represents a single cytokine-secreting cell.^{[4][5]}

Quantitative Data Summary

The following tables summarize typical quantitative data for a MART-1 ELISpot assay, compiled from various studies. These values should be considered as a starting point, and optimization is recommended for specific experimental conditions.^[6]

Table 1: Cell Concentrations and Expected Spot Forming Cells (SFCs)

Cell Type	Cell Concentration per Well	Expected Background SFCs (per 10^6 cells)	Expected MART-1 Specific SFCs (per 10^6 cells)
PBMCs	$2 \times 10^5 - 4 \times 10^5$	< 10	50 - 500+
CD8+ T cells	$1 \times 10^5 - 2 \times 10^5$	< 5	Can be significantly higher than PBMCs

Note: The number of MART-1 specific T cells can be low in healthy individuals and vary widely in melanoma patients.^[7] The relationship between the number of plated PBMCs and the resulting spot count is generally linear within a certain range (e.g., 5×10^4 to 4×10^5 cells per well).^{[8][9]}

Table 2: Reagent Concentrations

Reagent	Working Concentration	Notes
MART-1 Peptide (e.g., MART-1 ₂₆₋₃₅ A27L analog)	1 - 10 µg/mL	The optimal concentration should be determined by titration.[10] Higher concentrations do not always lead to a better signal.[10]
Anti-IFN-γ Capture Antibody	5 µg/mL	Concentration may vary depending on the manufacturer.
Biotinylated Anti-IFN-γ Detection Antibody	2.5 µg/mL	Concentration may vary depending on the manufacturer.
Phytohemagglutinin (PHA) (Positive Control)	5 - 10 µg/mL	A potent mitogen used to confirm cell viability and assay performance.[6][11]
Irrelevant Peptide (e.g., HIV peptide) (Negative Control)	1 - 10 µg/mL	Used to determine the background response and specificity of the MART-1 response.[12]

Experimental Protocol: MART-1 IFN-γ ELISpot Assay

This protocol provides a step-by-step guide for performing a MART-1 specific IFN-γ ELISpot assay using cryopreserved human PBMCs.

Materials and Reagents

- Human IFN-γ ELISpot kit (containing capture antibody, detection antibody, streptavidin-enzyme conjugate, and substrate)
- 96-well PVDF membrane ELISpot plates
- MART-1 peptide (e.g., ELAGIGILTV)[12]

- Phytohemagglutinin (PHA)
- Irrelevant control peptide (e.g., from HIV)
- Cryopreserved human PBMCs from an HLA-A2 positive donor
- Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
- 35% Ethanol
- Sterile PBS
- Wash Buffer (PBS with 0.05% Tween 20)
- CO₂ incubator (37°C, 5% CO₂)
- ELISpot reader

Procedure

Day 1: Plate Coating and Cell Preparation

- Plate Preparation: Pre-wet the PVDF membrane of the ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute.[11]
- Wash the wells three times with 200 µL of sterile PBS.
- Coating: Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.
- Seal the plate and incubate overnight at 4°C.
- Cell Thawing: Rapidly thaw the cryopreserved PBMCs in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI 1640 medium.
- Centrifuge at 300 x g for 10 minutes. Discard the supernatant.

- Resuspend the cell pellet in 10 mL of complete RPMI 1640 medium and perform a cell count and viability assessment (e.g., using trypan blue).
- Adjust the cell concentration to $2-4 \times 10^6$ cells/mL in complete RPMI 1640 medium. Let the cells rest for at least 1 hour at 37°C.

Day 2: Cell Stimulation

- Plate Washing: Wash the coated plate five times with 200 μ L of sterile PBS per well.
- Blocking: Block the membrane by adding 200 μ L of complete RPMI 1640 medium to each well. Incubate for at least 30 minutes at 37°C.
- Prepare Stimuli:
 - MART-1 Peptide: Dilute the MART-1 peptide to a final concentration of 10 μ g/mL in complete RPMI 1640 medium.
 - Positive Control: Dilute PHA to a final concentration of 10 μ g/mL in complete RPMI 1640 medium.
 - Negative Control: Use complete RPMI 1640 medium only (no peptide) and a medium containing an irrelevant peptide at 10 μ g/mL.
- Cell Plating: Discard the blocking medium from the plate.
- Add 100 μ L of the cell suspension (containing $2-4 \times 10^5$ cells) to the appropriate wells.
- Add 100 μ L of the prepared stimuli (MART-1 peptide, PHA, or negative controls) to the corresponding wells.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[\[11\]](#) Do not disturb the plate during incubation to ensure the formation of distinct spots.[\[11\]](#)

Day 3: Detection and Development

- Cell Removal: Wash the plate five times with 200 μ L of Wash Buffer per well to remove the cells.

- Detection Antibody: Dilute the biotinylated anti-IFN- γ detection antibody in Wash Buffer. Add 100 μ L to each well.
- Incubate for 2 hours at room temperature.
- Wash the plate five times with 200 μ L of Wash Buffer per well.
- Streptavidin-Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate in Wash Buffer. Add 100 μ L to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with 200 μ L of Wash Buffer per well, followed by two washes with PBS.
- Substrate Addition: Add 100 μ L of the substrate solution to each well. Monitor spot development, which typically takes 5-15 minutes.[\[5\]](#)
- Stop Development: Stop the reaction by washing the plate thoroughly with deionized water.
- Drying: Allow the plate to dry completely in the dark.

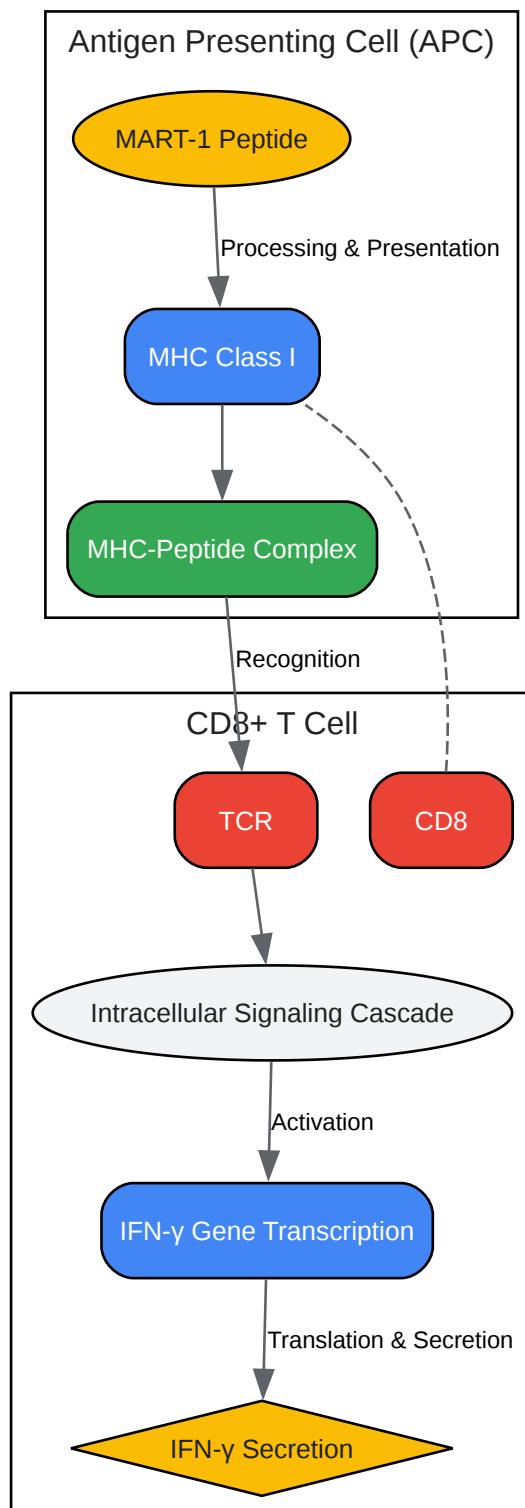
Data Analysis

- Spot Counting: Count the number of spots in each well using an automated ELISpot reader.
- Calculate SFCs: The number of spots per well corresponds to the number of spot-forming cells. Express the results as SFCs per 10^6 PBMCs.
- Interpretation: A positive response is generally defined as a spot count in the MART-1 stimulated wells that is significantly higher than the spot count in the negative control wells.
[\[13\]](#)

Visualizations

T-Cell Activation by MART-1 Peptide

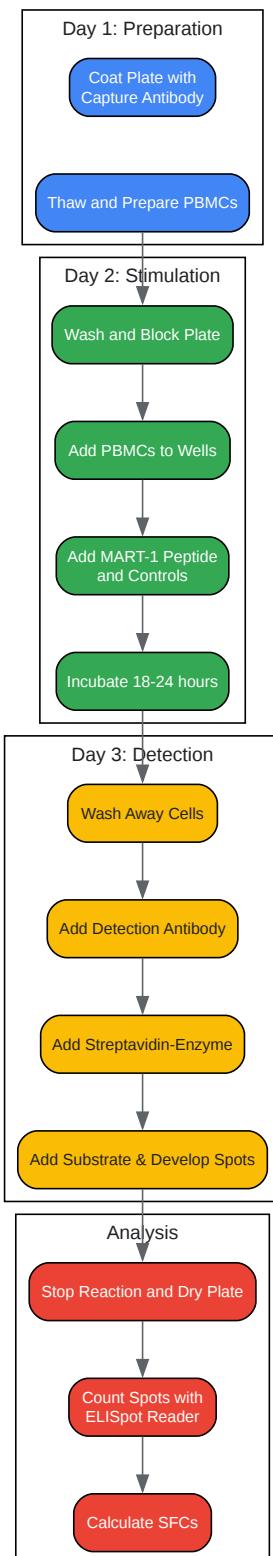
T-Cell Activation by MART-1 Peptide

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Caption: TCR on CD8+ T cells recognizes MART-1 peptide on MHC class I, triggering IFN- γ secretion.

ELISpot Assay Experimental Workflow

ELISpot Assay Experimental Workflow

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Caption: Overview of the three-day ELISpot assay workflow from plate preparation to data analysis.

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- To cite this document: BenchChem. [Application Notes and Protocols for MART-1 Peptide ELISpot Assay]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1575502#elispot-assay-protocol-using-mart-1-peptide>]

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